molecular formula C10H15Cl3N2O B1480443 3-Chloro-4-(piperidin-4-yloxy)pyridine dihydrochloride CAS No. 2098054-10-3

3-Chloro-4-(piperidin-4-yloxy)pyridine dihydrochloride

Cat. No. B1480443
CAS RN: 2098054-10-3
M. Wt: 285.6 g/mol
InChI Key: WWYDOMJLUMZVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound used in scientific research . Its unique properties make it valuable for studying various biological processes and developing new treatments.


Molecular Structure Analysis

The molecular weight of this compound is 285.6 . The InChI code for this compound is 1S/C10H13ClN2O.2ClH/c11-8-5-10(7-13-6-8)14-9-1-3-12-4-2-9;;/h5-7,9,12H,1-4H2;2*1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Synthesis and Medicinal Chemistry

The synthesis of related compounds, such as 2-Chloro-4-(piperidin-1-ylmethyl)pyridine and others, plays a crucial role in the development of pharmaceuticals and intermediates. For instance, Shen Li (2012) reported the synthesis of an intermediate used in the production of Lafutidine, highlighting the importance of such chloro-pyridine derivatives in medicinal chemistry Shen Li, 2012.

Drug Development

Compounds with similar structural features are often explored for their potential in drug development. For example, the synthesis of 5′′-(4-Chlorobenzylidene)-4′-(4-chlorophenyl)-5-fluoro-1′,1′′-dimethylindoline-3-spiro-2′-pyrrolidine-3′-spiro-3′′-piperidine-2,4′′-dione, which adopts a twisted chair conformation, shows the versatility of piperidine derivatives in designing molecules with potential pharmacological activities J. Sundar et al., 2011.

Chemical Synthesis and Characterization

The chemical synthesis and characterization of piperidine derivatives, including methods for generating compounds with specific functional groups, are of significant interest. For instance, the practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine showcases the methodologies for creating key intermediates in the preparation of deoxycytidine kinase inhibitors, demonstrating the relevance of such chemical entities in the development of therapeutic agents Haiming Zhang et al., 2009.

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-chloro-4-piperidin-4-yloxypyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O.2ClH/c11-9-7-13-6-3-10(9)14-8-1-4-12-5-2-8;;/h3,6-8,12H,1-2,4-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYDOMJLUMZVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=NC=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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